[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Description
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound featuring a 1,4-benzothiazin core substituted with a 4-chlorophenyl group at position 4 and a 4-methoxyphenylmethanone moiety at position 2.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4S/c1-28-18-12-6-15(7-13-18)22(25)21-14-24(17-10-8-16(23)9-11-17)19-4-2-3-5-20(19)29(21,26)27/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGIRZXFJGCRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.91 g/mol. The structure features a benzothiazine core substituted with a chlorophenyl group and a methoxyphenyl moiety, which may enhance its lipophilicity and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.91 g/mol |
| Structure | Benzothiazine core with chlorophenyl and methoxyphenyl substitutions |
Antimicrobial Properties
Benzothiazine derivatives are known for their antimicrobial activities. Preliminary studies suggest that 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may exhibit significant antibacterial and antifungal properties. In vitro assays have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that benzothiazine derivatives possess anticancer properties. The structural characteristics of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone suggest potential efficacy against cancer cell lines. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in cellular metabolism.
- Induction of Oxidative Stress : The presence of reactive functional groups may lead to increased production of reactive oxygen species (ROS), contributing to cytotoxic effects in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on related benzothiazine derivatives demonstrated significant antibacterial activity against E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating potential as a novel antimicrobial agent .
Study 2: Anticancer Potential
In another investigation, a series of benzothiazine derivatives were evaluated for their anticancer effects against human breast cancer cell lines (MCF-7). The results indicated that certain derivatives led to a decrease in cell viability by up to 70% at specific concentrations, suggesting that the compound could be further developed as an anticancer therapeutic .
Computational Predictions
Computational studies utilizing structure-activity relationship (SAR) analyses have predicted that 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may exhibit enhanced biological activity due to its structural features. These predictions align with observed activities in experimental settings .
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzothiazine derivatives exhibit significant antibacterial and antifungal properties. The presence of the chlorophenyl group enhances the compound's interaction with microbial targets, making it a candidate for developing new antimicrobial agents. Studies have shown that similar compounds have demonstrated effectiveness against various strains of bacteria and fungi, suggesting that this compound could potentially be used in treating infections caused by resistant pathogens.
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Similar benzothiazine derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression. For instance, modifications to the phenyl groups in related compounds have been shown to enhance cytotoxicity against tumor cells . The unique combination of functional groups in this compound may lead to novel mechanisms of action against cancer cells.
Mechanistic Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques used in these studies include:
- Molecular docking : To predict binding affinities with various biological targets.
- Enzyme inhibition assays : To evaluate the compound's effect on specific enzymes involved in metabolic pathways.
These studies help clarify how the compound may exert its biological effects and guide future therapeutic applications.
Anticancer Research
A notable study investigated the effects of structurally related benzothiazine derivatives on different cancer cell lines. The findings indicated that compounds with similar structures could significantly reduce cell viability in breast and lung cancer models. The study highlighted the importance of substituent variations in enhancing anticancer efficacy.
Antimicrobial Testing
Another research effort focused on the antimicrobial activity of benzothiazine derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited potent antibacterial effects, suggesting that this compound could be further explored for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within the Benzothiazine Family
2.1.1 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Key Differences : The 3,5-dichlorophenyl substituent (vs. 4-chlorophenyl) introduces additional steric bulk and electronic effects due to the para-chloro substitution.
- Molecular Weight: 460.325 g/mol (vs. ~444.8 g/mol for the target compound, estimated based on formula C₂₂H₁₅ClNO₄S).
- Implications: The dichloro substitution may enhance lipophilicity and receptor binding affinity but reduce solubility. No direct pharmacological comparisons are available, though structural analogs often show varied bioactivity profiles depending on halogen placement .
2.1.2 (4-Chlorophenyl){4-[4-(Dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
- Key Differences: A dimethylamino group replaces the methoxy group on the phenylmethanone moiety.
- Such substitutions are common in drug design to modulate bioavailability .
Benzothiazole-Based Analogues
2.2.1 {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone
- Core Structure : Benzothiazole ring (vs. benzothiazine).
- Substituents : A methoxy-linked benzothiazole group replaces the 1,4-benzothiazin core.
- Pharmacology : Exhibits antimicrobial activity, attributed to the benzothiazole moiety’s ability to disrupt microbial cell membranes. The dihedral angles between aromatic rings (e.g., 70.65° between benzothiazole and 5-chlorophenyl) suggest conformational rigidity, which may influence target binding .
Heterocyclic Methanone Derivatives with Divergent Cores
2.3.1 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Core Structure : 1,2,4-Triazole (vs. benzothiazine).
- Key Features : Incorporates a sulfonyl group and fluorine atoms. Fluorine enhances metabolic stability, while the sulfonyl group improves solubility.
2.3.2 (4-Chlorophenyl)(4-Methylpiperazin-1-yl)methanone
- Implications : The piperazine group enhances water solubility and bioavailability, a strategy less common in benzothiazine derivatives but relevant for CNS-targeting drugs .
Data Tables
Table 1: Structural and Physicochemical Comparison
Discussion of Research Findings
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, SO₂) in benzothiazine derivatives enhance stability but may reduce solubility. Methoxy and dimethylamino groups counterbalance this by donating electrons .
- Biological Activity: Benzothiazoles (e.g., ) show pronounced antimicrobial effects, while benzothiazines are less studied but hypothesized to target enzymes like kinases or cytochrome P450 .
- Crystallography : Tools like SHELX and WinGX () are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks, as seen in ’s dimeric crystal structure .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of benzothiazinone-derived methanones typically involves:
- Friedel-Crafts acylation using a benzoyl chloride derivative and aromatic substrates in the presence of Lewis acid catalysts (e.g., AlCl₃) .
- Nucleophilic substitution under basic conditions (e.g., NaH/TBAB in DMF) to introduce methoxy or chlorophenyl groups .
Key Parameters:
- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reaction rates but may require strict anhydrous conditions .
- Catalyst loading : Excess AlCl₃ (≥1.5 equiv.) improves electrophilic aromatic substitution efficiency .
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours to achieve yields >60% .
Basic: Which spectroscopic techniques are prioritized for structural characterization, and what markers are diagnostic?
Methodological Answer:
- IR Spectroscopy : Look for carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and sulfone (S=O) vibrations at 1150–1250 cm⁻¹ .
- ¹H/¹³C NMR :
- X-ray Crystallography : Resolves bond lengths (e.g., C-S=O at ~1.45 Å) and confirms stereoelectronic effects .
Advanced: How can crystallographic data contradictions in benzothiazinone derivatives be resolved?
Methodological Answer:
Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic systems) require:
- Validation of data collection : Ensure θ ranges ≥28° and absorption corrections (e.g., multi-scan methods using CrysAlis PRO) .
- Software cross-checking : Compare refinements in SHELXL vs. OLEX2 to identify systematic errors .
- Thermal ellipsoid analysis : Anisotropic displacement parameters >0.05 Ų may indicate disorder requiring alternative models .
Advanced: What strategies improve solubility for pharmacological assays without structural modification?
Methodological Answer:
- Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 10 mM) .
- pH adjustment : For ionizable groups, prepare buffers (pH 7.4 PBS) to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (75–150 nm) using emulsion-solvent evaporation .
Basic: Which computational methods predict electronic properties, and how are they validated?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps (e.g., 4.2–4.8 eV for methanones) .
- Validation : Compare computed IR spectra with experimental data (RMSD <10 cm⁻¹) and correlate electrostatic potential maps with crystallographic electron density .
Advanced: How does the 4-chlorophenyl substituent influence hydrogen bonding in crystal packing?
Methodological Answer:
The chloro group:
- Acts as a weak hydrogen bond acceptor (C-H···Cl interactions, 3.2–3.5 Å) .
- Reduces π-π stacking distances (3.8–4.1 Å vs. 4.5 Å in non-chlorinated analogs) due to increased polarization .
- Stabilizes supramolecular chains via C-Cl···S=O dipole interactions (∠Cl-S=O ≈110°) .
Basic: What stability issues arise during storage, and how are samples preserved?
Methodological Answer:
- Light sensitivity : Store in amber vials under argon at -20°C to prevent photodegradation (t½ >6 months) .
- Hydrolysis : Avoid aqueous buffers (pH >8) and humidity >30% to protect sulfone groups .
- Analytical monitoring : Conduct HPLC purity checks (C18 column, 254 nm) every 3 months .
Advanced: How is keto-enol tautomerism distinguished between solution and solid states?
Methodological Answer:
- Solid-state : X-ray diffraction confirms the keto form via planar carbonyl geometry (τ(C=O) <5°) .
- Solution NMR : Detect enol tautomers through exchange peaks in DMSO-d₆ at 100°C (¹H: δ 12–14 ppm for -OH) .
- VT-IR : Monitor C=O band shifts (Δν ~30 cm⁻¹) during heating to identify tautomeric equilibria .
Basic: Which chromatographic methods separate the compound from synthetic byproducts?
Methodological Answer:
- Reverse-phase HPLC : Use a C18 column with acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min; retention time ~8.2 min .
- TLC Monitoring : Silica gel GF₂₅₄, ethyl acetate/hexane (1:1); Rf = 0.45 under UV 254 nm .
Advanced: What docking strategies elucidate the compound’s bioactivity against microbial targets?
Methodological Answer:
- Target selection : Dock against Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) using AutoDock Vina .
- Validation : Compare binding energies (ΔG ≤ -8.5 kcal/mol) with known inhibitors (e.g., isoniazid).
- MD simulations : Run 100 ns trajectories to assess stability of hydrogen bonds with Thr196 and Pro193 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
